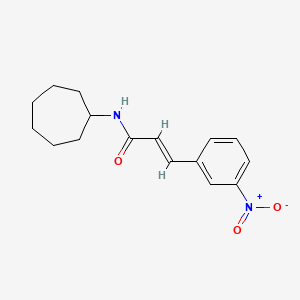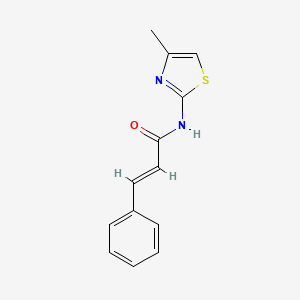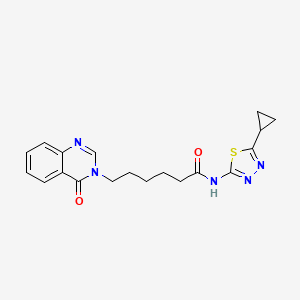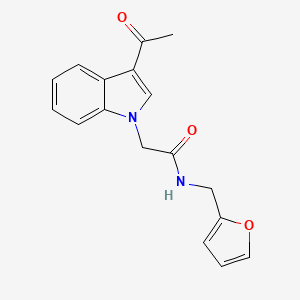![molecular formula C20H17NO7 B11016769 5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester](/img/structure/B11016769.png)
5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester is a complex organic compound that features a benzo[1,3]dioxole moiety, an acryloylamino group, and an isophthalic acid dimethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester typically involves multiple steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Acryloylation: The benzo[1,3]dioxole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Amidation: The acryloylated product is reacted with isophthalic acid dimethyl ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The acryloyl group can be reduced to form the corresponding alkane.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential biological activities. The benzo[1,3]dioxole moiety is known for its presence in bioactive molecules, suggesting potential pharmacological applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of 5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological activity being targeted.
Comparison with Similar Compounds
Similar Compounds
3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid: This compound shares the benzo[1,3]dioxole moiety and an acryloyl group but differs in the presence of a cyano group instead of the isophthalic acid dimethyl ester.
3-Benzo[1,3]dioxol-5-yl-acrylic acid 3-Benzo[1,3]dioxol-5-yl-allyl ester: This compound also contains the benzo[1,3]dioxole moiety and an acryloyl group but has an allyl ester instead of the isophthalic acid dimethyl ester.
Uniqueness
The uniqueness of 5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester lies in its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both the benzo[1,3]dioxole moiety and the isophthalic acid dimethyl ester makes it a versatile compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C20H17NO7 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
dimethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H17NO7/c1-25-19(23)13-8-14(20(24)26-2)10-15(9-13)21-18(22)6-4-12-3-5-16-17(7-12)28-11-27-16/h3-10H,11H2,1-2H3,(H,21,22)/b6-4+ |
InChI Key |
OUZAMIUVWNIIQH-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11016688.png)


![(2S)-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11016723.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11016725.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11016731.png)
![(3-Methyl-4-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11016734.png)


![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11016760.png)
![2-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}quinoline-4-carboxamide](/img/structure/B11016762.png)
![2-(4-methoxyphenyl)-7-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11016770.png)

